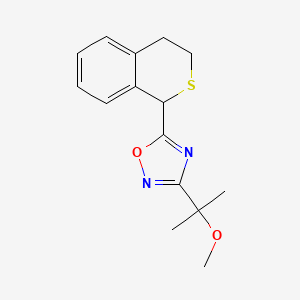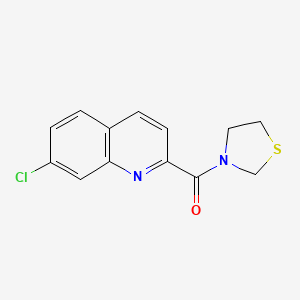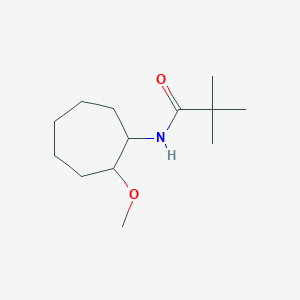
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one is a chemical compound that is widely used in scientific research. It is a synthetic compound that was first synthesized in the laboratory and has since been used in various fields of research.
Wirkmechanismus
The mechanism of action of 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one involves the inhibition of MAO-A, which is responsible for the breakdown of neurotransmitters in the brain. MAO-A is an enzyme that is located in the outer membrane of mitochondria and is involved in the metabolism of monoamine neurotransmitters. By inhibiting MAO-A, this compound increases the levels of neurotransmitters in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one are related to its ability to inhibit MAO-A. The inhibition of MAO-A leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have various effects on mood, behavior, and cognition. This compound has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one in lab experiments include its potency and selectivity as an MAO-A inhibitor, its synthetic availability, and its ability to modulate neurotransmitter levels in the brain. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one. One area of research is the development of more potent and selective MAO-A inhibitors for use in treating various neuropsychiatric disorders. Another area of research is the exploration of the biochemical and physiological effects of this compound on different neurotransmitter systems and brain regions. Additionally, there is a need for further studies on the toxicity and safety of this compound in animal models and humans.
Synthesemethoden
The synthesis of 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one is a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 6,8-dichloro-3,4-dihydro-isoquinoline with 3-methoxypropan-1-ol in the presence of a base to form the intermediate product. This intermediate product is then treated with a reducing agent to obtain the final product, 1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one has been used in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It is a potent and selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO-A by this compound leads to an increase in the levels of these neurotransmitters in the brain, which can have various physiological and biochemical effects.
Eigenschaften
IUPAC Name |
1-(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-methoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c1-18-5-3-13(17)16-4-2-9-6-10(14)7-12(15)11(9)8-16/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIWAZJMXOYZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC2=C(C1)C(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)

![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)




![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
